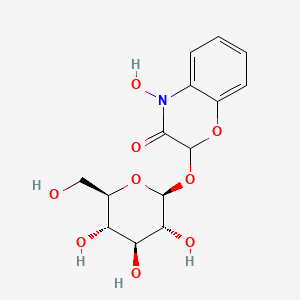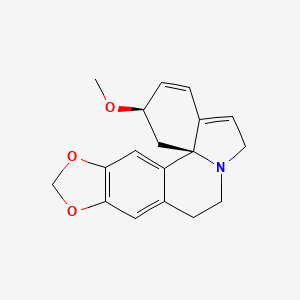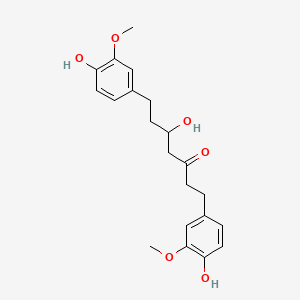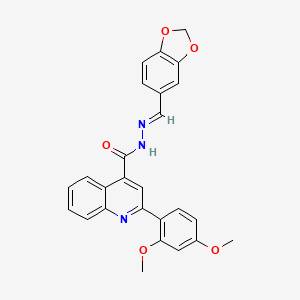
N'-(1,3-benzodioxol-5-ylmethylene)-2-(2,4-dimethoxyphenyl)-4-quinolinecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-ylmethylideneamino)-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide is a member of quinolines.
Scientific Research Applications
Synthesis and Biological Activity
- Researchers have explored the synthesis of various derivatives bearing the quinoxalin-2-yl moiety, including compounds similar to N'-(1,3-benzodioxol-5-ylmethylene)-2-(2,4-dimethoxyphenyl)-4-quinolinecarbohydrazide. These compounds have shown potential in vitro antibacterial and antifungal activities against strains like Aspergillus ochraceus Wilhelm and Penicillium chrysogenum Thom (El-Gaby et al., 2003).
Anti-Cancer Properties
- Certain quinoline derivatives have been synthesized and evaluated for their cytotoxic activity against breast cancer cell lines. Some compounds exhibited higher activity compared to the reference drug doxorubicin, indicating potential anti-cancer applications (Ghorab & Alsaid, 2015).
Insecticidal Activity
- Benzoheterocyclic analogues of N'-(1,3-benzodioxol-5-ylmethylene)-2-(2,4-dimethoxyphenyl)-4-quinolinecarbohydrazide have been designed and tested for insecticidal activity. Some of these compounds showed higher insecticidal activities than commercial insecticides (Sawada et al., 2003).
Antimicrobial Potential
- A study focused on microwave-assisted synthesis of N’-(Alkanylidene)-2-propylquinoline-4-carbohydrazide derivatives, exploring their antimicrobial properties. This research underlines the potential of these compounds in addressing drug-resistant bacterial infections (Bello et al., 2017).
Antifungal Agents
- Novel Indolyl Pyrimidine Carbohydrazides, structurally similar to the compound , have been synthesized and evaluated as antifungal agents. Some of these compounds were found to be potent against fungal strains like Candida albicans (Gaffar et al., 2012).
Detection of Carcinogenic Lead
- Derivatives of N'-(1,3-benzodioxol-5-ylmethylene)-2-(2,4-dimethoxyphenyl)-4-quinolinecarbohydrazide have been used in the significant detection of carcinogenic heavy metal ions like lead, highlighting their potential in environmental monitoring (Rahman et al., 2020).
properties
Molecular Formula |
C26H21N3O5 |
|---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-(2,4-dimethoxyphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C26H21N3O5/c1-31-17-8-9-19(24(12-17)32-2)22-13-20(18-5-3-4-6-21(18)28-22)26(30)29-27-14-16-7-10-23-25(11-16)34-15-33-23/h3-14H,15H2,1-2H3,(H,29,30)/b27-14+ |
InChI Key |
FTCGMANTUWVKFZ-MZJWZYIUSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC5=C(C=C4)OCO5)OC |
SMILES |
COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC5=C(C=C4)OCO5)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC5=C(C=C4)OCO5)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-furanylmethyl)-3-(3-methoxyphenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B1235486.png)
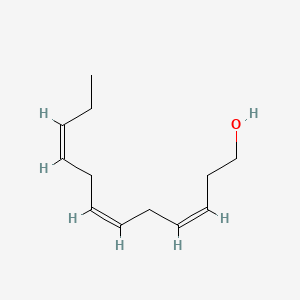
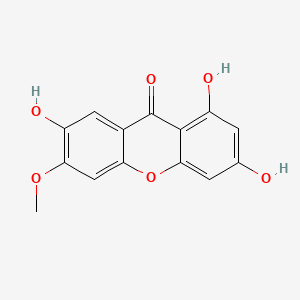
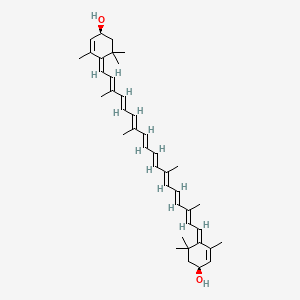
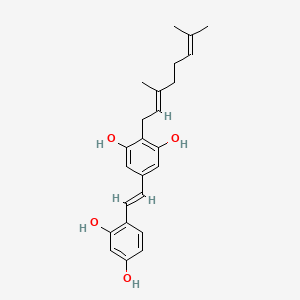

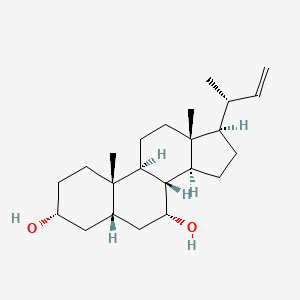
![4-[[[1-[[2-(3-Chlorophenyl)-5-methyl-4-oxazolyl]methyl]-3-piperidinyl]-oxomethyl]amino]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1235500.png)
![8-Methyl-1-[2-(2-methyl-1-piperidinyl)-2-oxoethyl]-4-[1]benzopyrano[4,3-c]pyrazolone](/img/structure/B1235501.png)
![4-[[2-[4-(2-chlorophenyl)-2-oxo-6,7-dihydro-5H-cyclopenta[b]pyridin-1-yl]-1-oxoethyl]amino]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1235502.png)
